molecular formula C12H10N4O B3104551 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole CAS No. 148672-80-4

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

Cat. No.: B3104551
CAS No.: 148672-80-4
M. Wt: 226.23 g/mol
InChI Key: ACWOWQOLWCGQCZ-UHFFFAOYSA-N
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Description

Imidazole is a 5-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It occurs in many important biological compounds, including the amino acid histidine, which are part of many enzymes . Imidazole can act as a base and as a weak acid. It is miscible with water and can be dissolved in most organic solvents .


Synthesis Analysis

Imidazole derivatives can be synthesized from various compounds. For instance, one method involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and different benzaldehydes .


Molecular Structure Analysis

The molecular structure of imidazole-based compounds can be analyzed using various spectroscopic techniques. For example, Fourier Transform Infrared Spectroscopy (FTIR) can be used to identify functional groups, and Nuclear Magnetic Resonance (NMR) can provide information about the molecular structure .


Chemical Reactions Analysis

Imidazole and its derivatives are involved in various chemical reactions. They can act as nucleophiles in substitution reactions, and they can also participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole and its derivatives depend on their specific structures. Generally, imidazole is a polar compound and can form hydrogen bonds, which makes it soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Properties

  • Imidazolium and indazolium ruthenium complexes, including compounds related to 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, have shown promising results as anticancer chemotherapy agents. A study found that the indazole-containing compound exhibited the highest antiproliferative activity in vitro (Groessl et al., 2007).

Antimicrobial Activities

  • Certain derivatives synthesized by reacting 3-(substituted imidazol-1-yl)propionyl hydrazides have demonstrated remarkable antimicrobial activities against various bacterial strains and fungi (Demirayak et al., 2000).

Cardiovascular Effects

  • Research on compounds like 1-[(imidazolidin-2-yl)imino]-1H-indazole (Marsanidine) and its derivatives, which are structurally related to this compound, has shown their potential in reducing blood pressure and heart rate, indicating possible cardiovascular applications (Boblewski et al., 2016).

Synthesis and Chemical Properties

  • Studies on the synthesis of nitrogen-rich compounds involving imidazole, 1,2,4-triazole, and tetrazole have explored their potential applications in nitrogen-rich gas generators. This research demonstrates the diverse chemical properties and synthesis methods of compounds related to this compound (Srinivas et al., 2014).

Antifungal Agents

  • N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole, a class related to this compound, have been reported as potent anti-Candida agents, expanding the scope of antifungal azole class (Di Santo et al., 2005).

Molecular Docking and Synthesis Studies

  • The synthesis of pyrazole-imidazole-triazole hybrids and their evaluation in antimicrobial activity, supported by molecular docking studies, further highlight the chemical versatility and potential medical applications of compounds in this chemical class (Punia et al., 2021).

Safety and Hazards

Like all chemicals, imidazole and its derivatives should be handled with care. They can cause skin and eye irritation, and they may be harmful if swallowed or inhaled .

Future Directions

The study of imidazole and its derivatives is a vibrant field with many potential applications in medicinal chemistry and drug design. Future research will likely focus on synthesizing new imidazole derivatives and studying their biological activities .

Properties

IUPAC Name

imidazol-1-yl-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-15-10-5-3-2-4-9(10)11(14-15)12(17)16-7-6-13-8-16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOWQOLWCGQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221458
Record name 1H-Imidazol-1-yl(1-methyl-1H-indazol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148672-80-4
Record name 1H-Imidazol-1-yl(1-methyl-1H-indazol-3-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148672-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazol-1-yl(1-methyl-1H-indazol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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